molecular formula C16H15N3O4 B15165127 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid CAS No. 189352-49-6

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid

Cat. No.: B15165127
CAS No.: 189352-49-6
M. Wt: 313.31 g/mol
InChI Key: NPZGKVAKUJCXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C16H15N3O4 and a molecular weight of 313.31 g/mol . This compound is characterized by the presence of a diazenyl group (–N=N–) linking two aromatic rings, one of which contains a dimethylamino group and the other a dicarboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 5-aminoisophthalic acid. The reaction conditions generally include acidic media and controlled temperatures to ensure the formation of the desired diazenyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo reversible redox reactions, influencing the activity of target molecules. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, further modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid is unique due to its combination of a diazenyl group and a dicarboxylic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

CAS No.

189352-49-6

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]diazenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C16H15N3O4/c1-19(2)14-5-3-12(4-6-14)17-18-13-8-10(15(20)21)7-11(9-13)16(22)23/h3-9H,1-2H3,(H,20,21)(H,22,23)

InChI Key

NPZGKVAKUJCXMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.